ML SA1

説明

特性

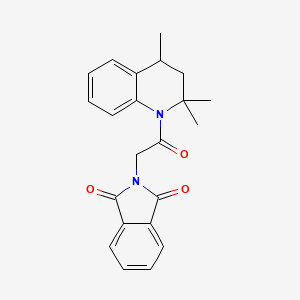

IUPAC Name |

2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-14-12-22(2,3)24(18-11-7-6-8-15(14)18)19(25)13-23-20(26)16-9-4-5-10-17(16)21(23)27/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDHBJICVBONAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336628 | |

| Record name | ML-SA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332382-54-4 | |

| Record name | ML-SA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]- 1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ML-SA1 as a TRPML1 Channel Agonist: A Technical Guide for Researchers

Abstract

The transient receptor potential mucolipin 1 (TRPML1) channel, a key regulator of lysosomal function, has emerged as a significant therapeutic target for a range of pathologies, including lysosomal storage disorders and neurodegenerative diseases. Activation of TRPML1 facilitates the release of lysosomal Ca²⁺, a critical signaling event that governs processes such as autophagy, lysosomal exocytosis, and membrane trafficking. ML-SA1 (Mucolipin Synthetic Agonist 1) is a potent, cell-permeable small molecule that has been instrumental in elucidating the physiological roles of TRPML1. This technical guide provides an in-depth overview of ML-SA1, from its chemical properties and mechanism of action to detailed, field-proven protocols for its application in research settings. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource for leveraging ML-SA1 to investigate TRPML1 function and its therapeutic potential.

Introduction: The Critical Role of TRPML1 in Lysosomal Homeostasis

The lysosome is a dynamic organelle central to cellular catabolism, nutrient sensing, and signaling.[1][2] The TRPML1 ion channel, encoded by the MCOLN1 gene, is predominantly localized to the membrane of late endosomes and lysosomes.[3][4] As a non-selective cation channel, TRPML1 mediates the efflux of ions, most notably Ca²⁺, from the lysosomal lumen into the cytoplasm.[3] The functional importance of TRPML1 is underscored by the consequences of its dysfunction. Loss-of-function mutations in MCOLN1 lead to Mucolipidosis Type IV (MLIV), a severe autosomal recessive neurodegenerative lysosomal storage disorder.[3][4] Furthermore, impaired TRPML1 activity has been implicated in other pathologies, including Niemann-Pick disease type C and Alzheimer's disease.[3][5]

The discovery of specific agonists for TRPML1 has been a pivotal advancement in the study of lysosomal biology. ML-SA1 has emerged as a valuable chemical tool for activating TRPML channels, enabling researchers to probe their function with a high degree of specificity.[3][6] This guide will delve into the technical aspects of utilizing ML-SA1 as a TRPML1 agonist, providing a robust framework for its effective application in experimental design.

ML-SA1: Physicochemical and Pharmacological Profile

Chemical Properties

A thorough understanding of the physicochemical properties of ML-SA1 is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione | [6] |

| Molecular Formula | C₂₂H₂₂N₂O₃ | [6] |

| Molecular Weight | 362.429 g/mol | [6] |

| CAS Number | 332382-54-4 | [6] |

| Solubility | Soluble in DMSO (e.g., 10 mM or 17 mg/mL) | [7][8] |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent (DMSO), store at -80°C for up to 1 year or -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7][9] |

Pharmacological Profile

ML-SA1 is a potent agonist of the TRPML channel family. Its activity has been characterized across the three mammalian TRPML subtypes.

| Channel | EC₅₀ (μM) | Notes | Source |

| Human TRPML1 | 9.7 (at pH 4.6), 15.3 (at pH 7.4) | Activity is pH-dependent. | |

| Mouse TRPML1 | ~0.3-0.5 | Potent activator. | [10] |

| Human TRPML2 | 1.24 ± 0.12 | [1] | |

| Mouse TRPML2 | 2.38 ± 0.01 | [1] | |

| Human TRPML3 | Active | Activates all three human isoforms. | [1] |

| Mouse TRPML3 | Active | Activates TRPML1 and TRPML3 in mouse. | [1] |

ML-SA1 exhibits high selectivity for TRPML channels over other TRP channel family members.

Optimal Concentration in Cellular Assays: The effective concentration of ML-SA1 can vary depending on the cell type and the specific assay. A general starting range is 5-25 µM, with some studies using up to 50 µM for specific applications.[5][7][11]

Mechanism of Action: Direct Activation of TRPML1

ML-SA1 acts as a direct agonist of mammalian TRPML1, meaning it can activate the channel independently of the endogenous ligand, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[3][5] This is a crucial distinction, as it allows for the specific activation of TRPML1 even in cellular contexts where PI(3,5)P₂ levels may be compromised.

Interestingly, the mechanism of action of ML-SA1 can differ between species. In Drosophila, ML-SA1 acts as an allosteric activator of the TRPML channel, requiring the presence of PI(3,5)P₂ to potentiate channel opening.[3]

The activation of TRPML1 by ML-SA1 leads to the release of Ca²⁺ from the lysosomal lumen, which can be visualized and quantified using various experimental techniques. This induced Ca²⁺ release triggers a cascade of downstream cellular events, including the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Signaling Pathway: TRPML1 Activation by ML-SA1

Caption: ML-SA1 directly activates the TRPML1 channel on the lysosomal membrane.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving ML-SA1. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental setup.

Measurement of Lysosomal Calcium Release using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in cytosolic Ca²⁺ concentration following ML-SA1-induced lysosomal Ca²⁺ release.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 1% BSA

-

ML-SA1 stock solution (in DMSO)

-

Ionomycin (positive control)

-

Glycyl-L-phenylalanine 2-naphthylamide (GPN) (optional, for lysosomal integrity assessment)

-

Fluorescence microscopy setup with dual excitation (340 nm and 380 nm) and emission at ~510 nm

Procedure:

-

Cell Preparation: Plate cells on glass coverslips to achieve 70-80% confluency on the day of the experiment.

-

Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with 1% BSA. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[5] d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15-30 minutes.[12]

-

Imaging: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. c. Perfuse the chamber with a solution containing ML-SA1 at the desired concentration (e.g., 10-20 µM).[13] d. Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular Ca²⁺. e. At the end of the experiment, add ionomycin (e.g., 1-2 µM) to obtain the maximum fluorescence ratio (Rmax), followed by a Ca²⁺-free buffer with a chelator like EGTA to obtain the minimum ratio (Rmin) for calibration.

-

Data Analysis: Calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation.[12]

Whole-Lysosome Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity on the lysosomal membrane.

Materials:

-

Cells expressing TRPML1 (endogenously or via transfection)

-

Vacuolin-1 (to enlarge lysosomes)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular (pipette) and extracellular (bath) solutions (see below for typical compositions)

-

ML-SA1 stock solution

Typical Solutions:

-

Bath Solution (Cytosolic side): 140 mM K-glutamate, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.2 with KOH.

-

Pipette Solution (Luminal side): 140 mM K-glutamate, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 0.1 mM CaCl₂, pH 4.6 with KOH.

Procedure:

-

Lysosome Enlargement: Treat cells with 1 µM vacuolin-1 for at least 2 hours (or overnight) to induce the formation of enlarged lysosomes.[14][15]

-

Lysosome Isolation: a. Mechanically rupture the cells to release the enlarged lysosomes into the bath solution. b. Identify the enlarged, phase-dark lysosomes under the microscope.

-

Patching: a. Approach a lysosome with a fire-polished patch pipette (resistance of 5-10 MΩ). b. Form a gigaohm seal on the lysosomal membrane. c. Apply a brief suction to rupture the patch of membrane under the pipette tip to achieve the whole-lysosome configuration.

-

Recording: a. Apply voltage ramps (e.g., from -120 mV to +120 mV) to record baseline currents. b. Perfuse the bath with a solution containing ML-SA1. c. Record the ML-SA1-induced currents.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the ML-SA1-evoked currents.

Experimental Workflow: Assessing ML-SA1 Activity

Caption: A typical experimental workflow for studying ML-SA1's effect on TRPML1.

Applications in Disease Research

ML-SA1 has proven to be an invaluable tool in studying diseases associated with lysosomal dysfunction.

-

Lysosomal Storage Disorders: In cellular models of Niemann-Pick disease type C, ML-SA1 has been shown to correct trafficking defects and reduce cholesterol accumulation by restoring lysosomal Ca²⁺ homeostasis.[3]

-

Neurodegenerative Diseases: Research in Alzheimer's disease models suggests that ML-SA1 can rescue endosomal-autophagic-lysosomal system abnormalities.[4][5][16][17] By activating TRPML1, ML-SA1 promotes the clearance of protein aggregates and damaged organelles through the enhancement of autophagic flux.[8]

-

Infectious Diseases: ML-SA1 has been shown to inhibit the replication of certain viruses, such as Dengue and Zika, by promoting lysosomal acidification and protease activity.[7]

Conclusion and Future Directions

ML-SA1 is a cornerstone chemical probe for investigating the multifaceted roles of TRPML1 in cellular physiology and pathophysiology. Its ability to directly and potently activate TRPML1 provides a powerful means to dissect the downstream consequences of lysosomal Ca²⁺ release. The experimental protocols detailed in this guide offer a validated framework for researchers to employ ML-SA1 in their studies.

Future research will likely focus on the development of next-generation TRPML1 agonists with improved pharmacokinetic properties, paving the way for potential therapeutic applications. Furthermore, the use of ML-SA1 in conjunction with advanced imaging and proteomic techniques will continue to unravel the intricate signaling networks governed by TRPML1, offering new insights into the pathogenesis of a wide range of diseases and identifying novel therapeutic targets.

References

-

Somogyi, A., Kirkham, E. D., Lloyd-Evans, E., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs259875. [Link]

-

Wikipedia. ML-SA1. [Link]

-

Medicines Discovery Institute. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. [Link]

-

Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

-

Somogyi, A., Kirkham, E. D., Lloyd-Evans, E., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed, 36825945. [Link]

-

University College Cork. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. [Link]

-

Plesch, E., Chen, C. C., Butz, E., et al. (2018). Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells. eLife, 7, e39720. [Link]

-

Liu, J., Li, H., & Zhu, M. X. (2017). Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases. International Journal of Molecular Sciences, 18(11), 2296. [Link]

-

Sio, K. K., et al. (2025). The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1870(4), 159611. [Link]

-

Fine, M., et al. (2021). Atomic insights into ML-SI3 mediated human TRPML1 inhibition. eLife, 10, e73214. [Link]

-

Grimm, C. (2012). An electrophysiological Approach to Analyze Lysosomal Cation Channels of the TRP Channel Superfamily. Ludwig-Maximilians-Universität München. [Link]

-

SB Drug Discovery. (2024). High-Throughput Electrophysiology Solutions for TRPML Drug Discovery. [Link]

-

Cunha, M. R., et al. (2025). (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. ChemBioChem. [Link]

-

Li, H., et al. (2020). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. The Journal of Clinical Investigation, 130(4), 2039-2054. [Link]

-

Chen, Q., et al. (2022). Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin. Proceedings of the National Academy of Sciences, 119(7), e2120404119. [Link]

-

Dong, X. P., et al. (2010). PI(3,5)P2 controls membrane traffic by direct activation of mucolipin Ca2+ release channels in the endolysosome. Nature Communications, 1, 38. [Link]

-

Chen, C. C., et al. (2017). Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes. Nature Protocols, 12(8), 1639-1658. [Link]

-

Moodle@Units. Ca2+ imaging with FURA-2 AM. [Link]

-

Metrion Biosciences. Endo-lysosomal patch clamp assay: TRPML1 case study. [Link]

-

Chen, Q., et al. (2022). Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin. Proceedings of the National Academy of Sciences, 119(7), e2120404119. [Link]

-

Chen, C. C., et al. (2017). Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes. Nature Protocols, 12(8), 1639-1658. [Link]

-

Di Malta, C., et al. (2021). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience, 14, 737837. [Link]

-

MySkinRecipes. ML-SA1. [Link]

-

Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system. Cardiff University. [Link]

-

News-Medical.Net. (2019). Imaging Calcium in Motor Neurons Using Fura-2 AM. [Link]

-

Rühl, E., et al. (2024). Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. International Journal of Molecular Sciences, 25(16), 8887. [Link]

-

SB Drug Discovery. Application Note. [Link]

-

Shen, D., et al. (2012). ML-SA1 induces TRPML1-mediated Ca2+ release from lysosomes. ResearchGate. [Link]

-

Saffari, R., et al. (2021). Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. Journal of Cell Biology, 220(6), e202007038. [Link]

-

Li, H., et al. (2020). Characterization of lysosomal Ca 2+ release via TRPML1 channel activation in CASMCs using GCaMP3-ML1. ResearchGate. [Link]

-

Kilpatrick, B. S., et al. (2016). Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx. The Journal of Cell Science, 129(20), 3843–3854. [Link]

-

Cunha, M. R., et al. (2024). Biochemical properties and cryo-EM studies of human TRPML1 a. ResearchGate. [Link]

-

Shen, D., et al. (2012). Activation of TRPML1 by small-molecule synthetic agonists. ResearchGate. [Link]

-

Kölker, S., et al. (2021). Pluripotent Stem Cells for Disease Modeling and Drug Discovery in Niemann-Pick Type C1. International Journal of Molecular Sciences, 22(16), 8887. [Link]

Sources

- 1. Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ML-SA1 - Wikipedia [en.wikipedia.org]

- 7. ML-SA1 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 8. ML-SA1 [myskinrecipes.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 11. mdpi.com [mdpi.com]

- 12. moodle2.units.it [moodle2.units.it]

- 13. researchgate.net [researchgate.net]

- 14. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endo-lysosomal patch clamp assay [metrionbiosciences.com]

- 16. medicinesdiscoveryinstitute.com [medicinesdiscoveryinstitute.com]

- 17. research.ucc.ie [research.ucc.ie]

A Technical Guide to Investigating Cellular Pathways Affected by ML-SA1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-SA1 is a potent, cell-permeable synthetic small molecule that acts as an agonist for the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with a pronounced effect on TRPML1.[1][2][3] TRPML1 is the principal calcium (Ca²⁺) release channel on the lysosomal membrane, and its activation is fundamental to lysosomal homeostasis.[4][5] This guide provides an in-depth exploration of the core cellular pathways modulated by ML-SA1, primarily focusing on lysosomal Ca²⁺ signaling, autophagic flux, and lysosomal trafficking. By elucidating the mechanism of ML-SA1, we can leverage it as a powerful chemical tool to probe lysosomal function and investigate its therapeutic potential in a range of pathologies, including lysosomal storage diseases (LSDs) and neurodegenerative disorders.[1][6][7][8] This document details the causality behind experimental choices and provides validated, step-by-step protocols for assessing the downstream cellular consequences of TRPML1 activation.

The Core Mechanism: ML-SA1 as a TRPML1 Agonist

ML-SA1 (Mucolipin Synthetic Agonist 1) was identified as a specific and potent activator of all three mammalian TRPML channel subtypes (TRPML1, TRPML2, and TRPML3).[1][9] Its primary and most-studied role is the activation of TRPML1, an ion channel predominantly localized to the membrane of late endosomes and lysosomes.[10]

Unlike the endogenous agonist phosphatidylinositol 3,5-bisphosphate [PI(3,5)P₂], ML-SA1 acts as a true agonist at mammalian TRPML1, capable of activating the channel independently of PI(3,5)P₂.[4][6][9] Upon binding, ML-SA1 induces a conformational change in the TRPML1 channel, opening its pore and allowing the efflux of cations, most notably Ca²⁺, from the lysosomal lumen into the cytosol.[4][5][11][12] This localized burst of Ca²⁺ is the initiating event for the cascade of cellular processes discussed herein.

Key Cellular Pathways Modulated by ML-SA1

Restoration of Lysosomal Calcium Homeostasis

The lysosome is a major intracellular Ca²⁺ storage organelle, maintaining a luminal concentration of approximately 500-600 µM.[13] This gradient is critical for cellular function. In various disease states, such as Niemann-Pick disease and other LSDs, impaired TRPML1 function leads to a pathological accumulation of lipids and a reduction in lysosomal Ca²⁺ release.[9][11]

ML-SA1 directly counters this by forcing the TRPML1 channel open, triggering a rapid and robust release of lysosomal Ca²⁺ into the cytoplasm.[11][12] This restoration of Ca²⁺ signaling is a primary therapeutic mechanism, initiating downstream clearance pathways. The specificity of this effect can be confirmed experimentally, as the Ca²⁺ signal is eliminated by lysosomal rupture using agents like glycyl-L-phenylalanine-β-naphthylamide (GPN) but is unaffected by blocking endoplasmic reticulum (ER) Ca²⁺ stores with thapsigargin or removing extracellular Ca²⁺.[11][12]

Induction of Autophagic Flux via TFEB Activation

Autophagy is a catabolic process where cellular components are degraded via the lysosome. A critical distinction must be made between the accumulation of autophagosomes (which can signify a blockage) and a true increase in autophagic flux—the entire process from cargo sequestration to degradation.[14] ML-SA1 has been shown to enhance autophagic flux, promoting cellular clearance.[10][15]

The mechanism is directly linked to TRPML1-mediated Ca²⁺ release. This Ca²⁺ signal activates the phosphatase calcineurin, which dephosphorylates Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy.[16][17] Upon dephosphorylation, TFEB translocates from the cytoplasm to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) gene elements in the promoters of target genes.[16] This transcriptional program upregulates the machinery needed for lysosome production and autophagosome-lysosome fusion, thereby boosting the cell's overall degradative capacity.[17][18]

Promotion of Lysosomal Trafficking and Exocytosis

The Ca²⁺ released by TRPML1 activation also acts as a critical signal for membrane trafficking events. It is required for the fusion of lysosomes with other organelles, such as autophagosomes and late endosomes, a process essential for substrate degradation.[19] Furthermore, ML-SA1-induced Ca²⁺ release promotes lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents, including waste products, outside the cell.[18][20] This pathway is particularly relevant for clearing accumulated substrates in LSDs and has been shown to facilitate the removal of cellular toxins.[18]

Methodologies for Characterizing ML-SA1's Effects

To rigorously investigate the cellular impact of ML-SA1, a combination of validated assays is essential. The following protocols are designed to be self-validating, incorporating critical controls to ensure data integrity.

Protocol: Assessing Lysosomal Calcium Release via Fura-2 Imaging

This protocol directly measures the primary effect of ML-SA1: the release of Ca²⁺ from lysosomal stores into the cytoplasm.

-

Principle: Fura-2 AM is a ratiometric fluorescent dye that can cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the dye in the cytosol. Fura-2's fluorescence emission at ~510 nm changes depending on whether it is excited at 340 nm (calcium-bound) or 380 nm (calcium-free). The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration.

-

Step-by-Step Methodology:

-

Cell Plating: Plate cells (e.g., HEK293, ARPE-19, or primary neurons) onto glass-bottom imaging dishes. Allow them to adhere and grow to 60-80% confluency.

-

Dye Loading: Wash cells once with a Ca²⁺-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. Incubate cells with the loading solution for 30-45 minutes at 37°C.

-

De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system capable of alternating excitation at 340 nm and 380 nm.

-

Baseline Recording: Acquire a stable baseline F340/F380 ratio for 1-2 minutes.

-

Stimulation: Add ML-SA1 (final concentration typically 10-20 µM) to the imaging buffer and continue recording for 5-10 minutes to capture the Ca²⁺ transient.[12]

-

Validation & Controls (Critical):

-

Source of Ca²⁺: In separate experiments, pre-treat cells with 10 µM thapsigargin (to deplete ER stores) or perform the experiment in Ca²⁺-free HBSS. A robust signal in these conditions confirms an intracellular source independent of the ER and extracellular space.[11]

-

Lysosomal Origin: To confirm the signal is from lysosomes, pre-treat cells with Glycyl-L-phenylalanine 2-naphthylamide (GPN), which selectively permeabilizes the lysosomal membrane and depletes its Ca²⁺. The ML-SA1-induced signal should be abolished.[11]

-

TRPML1 Dependence: For definitive proof, perform the experiment in TRPML1 knockout/knockdown cells. The response to ML-SA1 should be absent.[11]

-

-

Protocol: Monitoring Autophagic Flux via LC3 Turnover Assay

This Western blot-based assay is the gold standard for quantifying autophagic flux.

-

Principle: During autophagy, the cytosolic protein LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosome membranes. The amount of LC3-II correlates with the number of autophagosomes. However, LC3-II is itself degraded upon fusion with the lysosome. To measure flux, we compare LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1), which blocks degradation and causes LC3-II to accumulate. A greater accumulation of LC3-II in ML-SA1-treated cells compared to control cells indicates higher flux. p62/SQSTM1 is an autophagy substrate that is degraded in the process, so its levels should decrease with increased flux.[21][22]

-

Step-by-Step Methodology:

-

Experimental Setup: Plate cells to be treated in four groups: (1) Vehicle Control, (2) ML-SA1, (3) Bafilomycin A1 (BafA1) alone, (4) ML-SA1 + BafA1.

-

Treatment: Treat cells with ML-SA1 (e.g., 10 µM) for a desired period (e.g., 4-6 hours). For groups 3 and 4, add a lysosomal inhibitor like BafA1 (e.g., 100 nM) for the final 2-4 hours of the treatment period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C: anti-LC3B (to detect both LC3-I and LC3-II) and anti-p62/SQSTM1. Also include an antibody for a loading control (e.g., anti-Actin or anti-GAPDH).

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and p62. Normalize to the loading control.

-

Autophagic flux is represented by the difference in LC3-II levels between the BafA1-treated and untreated samples (i.e., [Group 4 - Group 2] vs. [Group 3 - Group 1]). An increase in this value signifies increased flux.

-

Confirm the result by observing a decrease in p62 levels in the ML-SA1-treated group (Group 2) compared to the control (Group 1).

-

-

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical Data from Lysosomal Ca²⁺ Release Assay

| Condition | Peak F340/F380 Ratio (Mean ± SEM) | Source Validation |

| Vehicle Control | 1.15 ± 0.05 | - |

| ML-SA1 (10 µM) | 2.85 ± 0.12 | Signal persists with Thapsigargin |

| ML-SA1 + GPN | 1.20 ± 0.06 | Signal abolished |

| ML-SA1 in TRPML1-/- cells | 1.18 ± 0.04 | Signal abolished |

Table 2: Hypothetical Data from Autophagic Flux Assay

| Treatment | Normalized LC3-II Level | Normalized p62 Level | Calculated Flux (LC3-II with BafA1 - without) |

| Vehicle | 1.0 | 1.0 | 1.5 |

| BafA1 | 2.5 | 1.4 | - |

| ML-SA1 | 1.8 | 0.6 | 4.2 |

| ML-SA1 + BafA1 | 6.0 | 1.5 | - |

Interpretation: ML-SA1 treatment leads to a 2.8-fold increase in autophagic flux (4.2 / 1.5) and a 40% reduction in the steady-state level of p62, indicating enhanced autophagic clearance.

Conclusion and Future Directions

ML-SA1 is an indispensable tool for probing the intricate biology of the lysosome. By selectively activating the TRPML1 channel, it provides a direct method for studying the downstream effects of lysosomal Ca²⁺ release on fundamental cellular processes like autophagy and membrane trafficking. The experimental frameworks provided here offer a robust and validated approach for researchers to quantify these effects, ensuring both scientific rigor and data reliability. As our understanding of lysosomal dysfunction in disease grows, the targeted modulation of TRPML1 with agonists like ML-SA1 represents a promising therapeutic strategy, warranting further investigation in preclinical models of neurodegeneration and lysosomal storage diseases.[7][23][24][25]

References

-

Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

-

Wikipedia. (n.d.). ML-SA1. Retrieved from [Link]

-

Yoshii, S. R., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. International journal of molecular sciences, 18(9), 1865. [Link]

-

Chen, Z., & Zhong, Q. (2017). Methods for the Detection of Autophagy in Mammalian Cells. Current protocols in protein science, 88, 15.15.1–15.15.22. [Link]

-

ResearchGate. (n.d.). TRPML1-Agonist ML-SA1 promotes autophagy. Retrieved from [Link]

-

Gump, J. M., & Staskevich, G. (2018). Evolution of tools and methods for monitoring autophagic flux in mammalian cells. Autophagy, 14(1), 4-13. [Link]

-

Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

-

Dinter, E., D'Eramo, M. V., Fujita, K., & D'Hooge, R. (2021). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience, 14, 709670. [Link]

-

Whyte, L. S., Lau, A. A., & Lloyd-Evans, E. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs260847. [Link]

-

Patsnap Synapse. (n.d.). ML-SA1 - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Whyte, L. S., Lau, A. A., & Lloyd-Evans, E. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ORCA - Cardiff University. [Link]

-

ResearchGate. (n.d.). TRPML1 agonist ML-SA1 increases the levels of lysosomal membrane proteins. Retrieved from [Link]

-

Grimm, C., & Bartel, K. (2024). (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway. Chembiochem, 25(22), e202400506. [Link]

-

Grimm, C., & Bartel, K. (2024). (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. ChemBioChem. [Link]

-

Bitesize Bio. (2021). Measuring Autophagic Flux: A Simple Guide to How and Why. Retrieved from [Link]

-

SciTechDaily. (2012). ML-SA1 Increases Trafficking and Reduces Lysosome Storage. Retrieved from [Link]

-

Klionsky, D. J., et al. (2016). Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Autophagy, 12(1), 1–222. [Link]

-

Cui, J., et al. (2021). Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. Cell Death & Disease, 12(10), 861. [Link]

-

Gómez, N. M., Lu, W., Lim, J. C., Kiselyov, K., Campagno, K. E., Grishchuk, Y., ... & Cideciyan, A. V. (2018). Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. The FASEB Journal, 32(2), 949–963. [Link]

-

ResearchGate. (2023). (PDF) The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Retrieved from [Link]

-

Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). TRPML1 Agonists. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Robust Lysosomal Calcium Signaling Through Channel TRPML1 is Impaired by Lysosomal Lipid Accumulation. Retrieved from [Link]

-

Petrozziello, T., et al. (2019). The activation of Mucolipin TRP channel 1 (TRPML1) protects motor neurons from L-BMAA neurotoxicity by promoting autophagic clearance. Scientific Reports, 9(1), 10703. [Link]

-

ResearchGate. (n.d.). Activation of TRPML1 by small-molecule synthetic agonists. Retrieved from [Link]

-

Morgan, A. J., & Galione, A. (2014). Release and uptake mechanisms of vesicular Ca2+ stores. The Journal of physiology, 592(2), 293–303. [Link]

-

Li, C., et al. (2020). ML-SA1, a selective TRPML agonist, inhibits DENV2 and ZIKV by promoting lysosomal acidification and protease activity. Antiviral Research, 182, 104922. [Link]

-

Wang, Z., et al. (2020). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. American Journal of Physiology-Cell Physiology, 319(1), C131-C143. [Link]

-

Kim, H. J., Li, Q., Tjon-Kon-Sang, S., So, I., & Zhu, M. X. (2009). Activating Mutations of the TRPML1 Channel Revealed by Proline-scanning Mutagenesis. The Journal of biological chemistry, 284(48), 33352–33362. [Link]

-

Son, N., et al. (2016). TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells. Scientific Reports, 6, 36623. [Link]

-

Peng, W., & Zhu, M. X. (2017). Lysosomal Calcium in Neurodegeneration. Neuroscience bulletin, 33(5), 589–601. [Link]

-

Hirschi, M., et al. (2017). Human TRPML1 channel structures in open and closed conformations. Nature, 550(7676), 411–415. [Link]

-

Wang, Z., et al. (2021). Regulation of TRPML1 channel activity and inflammatory exosome release by endogenously produced reactive oxygen species in mouse podocytes. Redox biology, 45, 102027. [Link]

-

Sahoo, N., et al. (2023). A mechanism of lysosomal calcium entry. Science, 380(6644), eade8272. [Link]

-

Lloyd-Evans, E., & Waller-Evans, H. (2017). Lysosomal Ca2+ Homeostasis and Signaling in Health and Disease. Cold Spring Harbor perspectives in biology, 9(7), a027723. [Link]

-

ResearchGate. (2023). (PDF) Lysosomal calcium loading promotes spontaneous calcium release by potentiating ryanodine receptors. Retrieved from [Link]

Sources

- 1. ML-SA1 - Wikipedia [en.wikipedia.org]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. ML-SA1 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lysosomal Ca2+ Homeostasis and Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]

- 15. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]

- 16. (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ML-SA1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 24. scitechdaily.com [scitechdaily.com]

- 25. alzdiscovery.org [alzdiscovery.org]

ML-SA1 in Neurodegenerative Disease Research: A Technical Guide for Investigators

<

Introduction: Targeting the Lysosome for Neuroprotection

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, share a common pathological hallmark: the accumulation of misfolded protein aggregates that disrupt cellular function and lead to neuronal death.[1] A critical organelle in the cell's defense against this toxic buildup is the lysosome, the primary site for cellular degradation and recycling.[2] Dysfunction in the endosomal-autophagic-lysosomal (EAL) system is now recognized as a very early event in the pathogenesis of these disorders.[3] At the heart of lysosomal function lies the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal calcium (Ca²⁺) release, which governs processes from autophagy to exocytosis.[3][4]

This guide provides an in-depth technical overview of Mucolipin Synthetic Agonist 1 (ML-SA1), a potent and specific small molecule activator of the TRPML1 channel.[5][6] We will explore its mechanism of action and provide detailed protocols for its application in cellular models of neurodegeneration, empowering researchers to leverage this powerful tool to investigate disease mechanisms and explore novel therapeutic strategies.

The Core Mechanism: ML-SA1 and the TRPML1-TFEB Axis

TRPML1 is a cation channel primarily located on the membrane of lysosomes and late endosomes.[7] Its main role is to release Ca²⁺ from the lysosomal lumen into the cytosol, a signal that is vital for numerous cellular processes.[3] The natural endogenous agonist for TRPML1 is the lipid phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[6][8]

ML-SA1 acts as a synthetic agonist, directly binding to and activating the TRPML1 channel, triggering the release of lysosomal Ca²⁺.[1][9][10] This localized Ca²⁺ signal is the starting point for a powerful cascade that enhances the cell's clearance capacity.

Key Downstream Effects of TRPML1 Activation:

-

TFEB Nuclear Translocation: The release of lysosomal Ca²⁺ activates the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy.[9][11]

-

CLEAR Network Activation: Once dephosphorylated, TFEB translocates from the cytoplasm to the nucleus.[9][11] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) gene elements, driving the expression of genes involved in lysosome formation and the autophagy pathway.[9]

-

Enhanced Autophagic Flux: The result is an upregulation of the entire autophagy machinery. This "autophagic flux" enhances the cell's ability to engulf and degrade pathological protein aggregates, such as α-synuclein in Parkinson's disease and amyloid-β (Aβ) and tau in Alzheimer's disease.[3][5][12]

The activation of this TRPML1-TFEB pathway by ML-SA1 represents a promising therapeutic strategy to boost the intrinsic cellular defense mechanisms that are often impaired in neurodegenerative diseases.[1][13]

Figure 1. Signaling cascade initiated by ML-SA1.

Applications in Neurodegenerative Disease Models

Preclinical studies have demonstrated the therapeutic potential of ML-SA1 across various neurodegenerative disease models.

Parkinson's Disease (PD)

In PD models, characterized by the aggregation of α-synuclein, ML-SA1 has been shown to:

-

Reduce the levels of α-synuclein aggregates in cell lines and human-induced pluripotent stem cell (hiPSC)-derived neurons.[5][12]

-

Facilitate the maturation of autophagosomes and their fusion with lysosomes, a critical step for degrading engulfed cargo.[5][14]

-

Promote the shift of α-synuclein into acidified vesicles for clearance.[5] These findings suggest that activating TRPML1 could be a viable strategy to combat the toxic accumulation of α-synuclein.[13][14]

Alzheimer's Disease (AD)

In AD, pathology involves the accumulation of amyloid-β plaques and hyperphosphorylated tau tangles.[15][16] Research indicates that endolysosomal dysfunction is a key early event, particularly in cells expressing the APOE ε4 allele, the strongest genetic risk factor for late-onset AD.[3][8] Studies using ML-SA1 have shown it can:

-

Rescue AD-like endolysosomal defects, including lysosomal enlargement and clustering, in neuronal models.[8][17]

-

Promote the clearance of amyloid-β by re-acidifying lysosomes that have been impaired.[12]

-

Activate the TFEB pathway, which is known to promote the clearance of both Aβ and tau pathology in preclinical models.[3]

Other Neurodegenerative Conditions

The benefits of ML-SA1 extend to other conditions as well. For instance, it has been shown to rescue motor neurons from cell death in models of Amyotrophic Lateral Sclerosis (ALS) by restoring autophagic flux and reducing endoplasmic reticulum (ER) stress.[4]

Experimental Protocols & Methodologies

To ensure robust and reproducible results, careful experimental design is paramount. Here, we provide validated, step-by-step protocols for key assays involving ML-SA1.

Table 1: ML-SA1 Experimental Parameters

| Parameter | Recommended Range | Rationale & Key Considerations |

| Working Concentration | 10 - 50 µM | The optimal concentration is cell-type dependent. A dose-response curve is highly recommended. 10 µM is often sufficient for Ca²⁺ release assays[3], while 20-25 µM is common for longer-term autophagy studies.[5][18] |

| Vehicle Control | DMSO | ML-SA1 is typically dissolved in DMSO. The final DMSO concentration in culture media should be kept low (e.g., <0.1%) and consistent across all conditions, including untreated controls. |

| Incubation Time | 15 min - 24 hours | Short incubations (15-30 min) are used for acute Ca²⁺ release and lysosomal pH assays.[19] Longer incubations (18-24 hours) are required to observe changes in protein levels (e.g., LC3-II) and aggregate clearance.[5][8] |

| Positive Control | Rapamycin or Starvation (EBSS) | For autophagy studies, these treatments induce autophagy through mTOR-dependent pathways and serve as a benchmark for autophagic induction. |

| Negative Control | ML-SI3 or Bafilomycin A1 | ML-SI3 is a TRPML1 antagonist that can demonstrate target specificity.[5] Bafilomycin A1 inhibits the final step of autophagy (lysosomal fusion), causing an accumulation of autophagosomes (LC3-II) and validating the flux assay.[5] |

Protocol 1: Assessing Lysosomal Ca²⁺ Release

This protocol measures the direct activity of ML-SA1 on the TRPML1 channel by monitoring the release of Ca²⁺ from the lysosome into the cytosol.

Reagents & Materials:

-

Fura-2 AM or other suitable cytosolic Ca²⁺ indicator dye.

-

ML-SA1 (10 mM stock in DMSO).

-

Ionomycin (positive control for maximal Ca²⁺ influx).

-

Glycyl-L-phenylalanine 2-naphthylamide (GPN) (agent to specifically lyse lysosomes).[20]

-

Live-cell imaging system with ratiometric fluorescence capability.

Step-by-Step Methodology:

-

Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.

-

Dye Loading: Load cells with Fura-2 AM (e.g., 5 µM) in imaging buffer for 30-45 minutes at 37°C, according to the manufacturer's protocol.

-

Washing: Gently wash cells twice with imaging buffer to remove excess dye.

-

Baseline Measurement: Acquire a stable baseline fluorescence reading (ratiometric, 340/380 nm excitation) for 1-2 minutes.

-

ML-SA1 Application: Add ML-SA1 to a final concentration of 10-20 µM and continue recording. A rapid increase in the 340/380 ratio indicates Ca²⁺ release.[18]

-

Controls (on separate wells):

-

Specificity Control: After the ML-SA1 response has peaked, add GPN (e.g., 200 µM). A minimal subsequent Ca²⁺ release confirms the lysosomal origin of the ML-SA1-induced signal.[18][20]

-

Maximal Response: In a separate well, add Ionomycin (e.g., 1-2 µM) to determine the maximum Ca²⁺ signal for normalization.

-

-

Data Analysis: Quantify the change in fluorescence ratio (ΔF/F₀) over time. The peak response to ML-SA1 indicates the extent of TRPML1-mediated Ca²⁺ release.

Figure 2. Workflow for Lysosomal Ca²⁺ Release Assay.

Protocol 2: Measuring Autophagic Flux via Western Blot for LC3-II

This protocol quantifies the rate of autophagy by measuring the conversion of LC3-I to LC3-II, a protein that becomes lipidated and incorporated into autophagosome membranes. Measuring LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 allows for a true measure of autophagic flux.

Reagents & Materials:

-

ML-SA1 (10 mM stock in DMSO).

-

Bafilomycin A1 (BafA1, 10 µM stock in DMSO).

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-Actin or Tubulin (loading control).

-

HRP-conjugated secondary antibodies.

-

ECL substrate and imaging system.

Step-by-Step Methodology:

-

Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with four conditions for 18-24 hours:

-

Vehicle (DMSO)

-

ML-SA1 (e.g., 25 µM)

-

Bafilomycin A1 (e.g., 100 nM, added for the last 4 hours of incubation)

-

ML-SA1 + Bafilomycin A1 (BafA1 added for the last 4 hours)

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Imaging: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal.

-

Data Analysis:

-

Quantify the band intensity for LC3-II and the loading control (e.g., Actin) using software like ImageJ.

-

Normalize the LC3-II signal to the loading control for each lane.

-

Autophagic flux is determined by the difference in normalized LC3-II levels between the BafA1-treated and untreated samples ([ML-SA1 + BafA1] - [ML-SA1]). A significant increase in this value compared to the control ([Vehicle + BafA1] - [Vehicle]) indicates enhanced autophagic flux.[5]

-

Conclusion and Future Directions

ML-SA1 is an invaluable pharmacological tool for probing the role of the TRPML1 channel and the broader endo-lysosomal system in the context of neurodegenerative disease. By potently activating the cell's own quality control machinery, it provides a direct method to test the hypothesis that enhancing autophagic clearance can ameliorate the toxic proteinopathies that drive these devastating disorders.[1][13]

While ML-SA1 itself has limitations for therapeutic use, such as poor water solubility, it serves as a critical proof-of-concept compound.[9][11] The insights gained from its use are paving the way for the development of new, brain-penetrant TRPML1 agonists with improved pharmacological properties for potential clinical translation.[13] Future research should focus on validating these findings in more complex models, including patient-derived iPSCs and in vivo animal models, to fully establish the therapeutic potential of targeting the TRPML1-TFEB axis for neuroprotection.

References

-

(S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway. (2024). Chembiochem. [Link]

-

Assessing Pre-clinical Efficacy of Brain-penetrant TRPML1 Agonists to Treat Parkinson's Disease. (n.d.). Michael J. Fox Foundation for Parkinson's Research. [Link]

-

TRPML1 Agonists. (n.d.). Alzheimer's Drug Discovery Foundation. [Link]

-

Ledesma, D., et al. (2022). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience. [Link]

-

TRPML1-Agonist ML-SA1 reduces α-synuclein aggregates and protein in... (n.d.). ResearchGate. [Link]

-

Ledesma, D., et al. (2022). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. PubMed. [Link]

-

Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science. [Link]

-

(S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. (2025). ResearchGate. [Link]

-

Assessing TRPML1 Agonists in GBA Parkinson's Disease. (n.d.). Michael J. Fox Foundation for Parkinson's Research. [Link]

-

TRPML1-Agonist ML-SA1 increases number of vesicle-bound α-synuclein.... (n.d.). ResearchGate. [Link]

-

Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central. [Link]

-

What are TRPML1 agonists and how do they work?. (2024). Synapse. [Link]

-

The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). ResearchGate. [Link]

-

Tedeschi, V., et al. (2020). Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]

-

ML-SA1 induces TRPML1-mediated Ca2+ release from lysosomes. (n.d.). ResearchGate. [Link]

-

The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). University College Cork Research Profiles. [Link]

-

TRPML1-agonist ML-SA1 facilitates autolysosomal maturation. (A)... (n.d.). ResearchGate. [Link]

-

Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium. [Link]

-

The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). Company of Biologists Journals. [Link]

-

TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway. (n.d.). Semantic Scholar. [Link]

-

Puertollano, R., & Kiselyov, K. (2011). Role of TRP Channels in the Regulation of the Endosomal Pathway. Physiology. [Link]

-

Urban, L., et al. (2016). Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. eLife. [Link]

-

Waller-Evans, H., & Lloyd-Evans, E. (2015). Regulation of TRPML1 function. Biochemical Society Transactions. [Link]

-

Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. (2022). Frontiers. [Link]

-

Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. (2015). PubMed Central. [Link]

-

Lysosomal lipid accumulation impairs release of Ca 2+ by ML-SA1. (n.d.). ResearchGate. [Link]

-

Multiple facets of TRPML1 in autophagy. (n.d.). ResearchGate. [Link]

-

Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. (2014). National Institutes of Health. [Link]

-

MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. (2022). PubMed Central. [Link]

-

β-amyloid accumulation enhances microtubule associated protein tau pathology in an APPNL-G-F/MAPTP301S mouse model of Alzheimer's disease. (2022). Frontiers in Aging Neuroscience. [Link]

-

Puzzo, D., et al. (2017). Role of Amyloid-β and Tau Proteins in Alzheimer's Disease. Current Medicinal Chemistry. [Link]

Sources

- 1. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]

- 2. Assessing TRPML1 Agonists in GBA Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 3. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]

- 5. Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]

- 7. Regulation of TRPML1 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Assessing Pre-clinical Efficacy of Brain-penetrant TRPML1 Agonists to Treat Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 14. Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | β-amyloid accumulation enhances microtubule associated protein tau pathology in an APPNL-G-F/MAPTP301S mouse model of Alzheimer’s disease [frontiersin.org]

- 16. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.biologists.com [journals.biologists.com]

ML-SA1 and its Therapeutic Potential in Lysosomal Storage Disorders: A Foundational Research Guide

This guide provides an in-depth exploration of the foundational research surrounding the synthetic small molecule ML-SA1 and its significant implications for the field of lysosomal storage disorders (LSDs). As a potent agonist of the TRPML1 ion channel, ML-SA1 has emerged as a critical tool for dissecting the intricate biology of lysosomes and as a promising therapeutic lead for a range of devastating diseases. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of the core mechanisms, preclinical evidence, and key experimental methodologies that define this exciting area of study. We will delve into the causal relationships behind experimental designs and present validated protocols to empower further investigation and innovation.

Part 1: The Central Role of Lysosomes and the TRPML1 Channel in Cellular Homeostasis

Introduction to Lysosomal Storage Disorders (LSDs)

Lysosomal storage disorders are a group of approximately 50 distinct inherited metabolic diseases characterized by the abnormal accumulation of undigested or partially digested macromolecules within the lysosomes of cells. This accumulation results from mutations in genes that encode for lysosomal proteins, typically enzymes or transporters. The progressive buildup of these substrates disrupts normal cellular function, leading to a wide array of clinical manifestations that can affect multiple organ systems, with particularly severe consequences for the central nervous system. The rarity and complexity of each LSD present significant challenges for the development of effective therapies.

The TRPML1 Channel: A Key Regulator of Lysosomal Function

At the heart of many lysosomal processes is the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, also known as mucolipin-1. Encoded by the MCOLN1 gene, TRPML1 is a ubiquitously expressed cation channel primarily located on the membranes of late endosomes and lysosomes.[1][2] It plays a pivotal role in maintaining cellular homeostasis through the regulation of lysosomal trafficking, exocytosis, and ion homeostasis, particularly the release of calcium (Ca2+), iron (Fe2+), and zinc (Zn2+) from the lysosomal lumen into the cytosol.[2][3][4]

The critical importance of TRPML1 is underscored by the fact that loss-of-function mutations in the MCOLN1 gene are the direct cause of Mucolipidosis type IV (MLIV), a rare, autosomal recessive neurodegenerative lysosomal storage disorder.[1][2][5] MLIV is characterized by severe psychomotor impairment, ophthalmologic defects, and neurodegeneration.[5] Beyond MLIV, dysfunction of TRPML1 and the broader endolysosomal system has been implicated in more common neurodegenerative conditions, including Alzheimer's and Parkinson's diseases, highlighting its significance as a potential therapeutic target.[6][7][8]

Regulation of TRPML1 Activity

The activity of the TRPML1 channel is tightly regulated. Its primary endogenous activator is phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a low-abundance phosphoinositide found specifically on the membranes of late endosomes and lysosomes.[8][9] The channel's conductance is also modulated by the acidic pH of the lysosomal lumen, which potentiates its activity.[2] The dependence on PI(3,5)P2 for activation presented a challenge for therapeutic modulation, leading to the search for synthetic agonists that could bypass this requirement and directly activate the channel.

Part 2: ML-SA1: A Synthetic Agonist of TRPML1

Discovery and Chemical Properties

ML-SA1 (Mucolipin Synthetic Agonist 1) is a cell-permeable small molecule that was identified as a potent activator of the TRPML family of channels, which includes TRPML1, TRPML2, and TRPML3.[6][9] It has become an invaluable chemical probe for studying the physiological roles of these channels.

| Identifier | Value |

| IUPAC Name | 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione |

| CAS Number | 332382-54-4 |

| Molecular Formula | C22H22N2O3 |

| Molar Mass | 362.429 g·mol−1 |

Table 1: Chemical Properties of ML-SA1.[6]

Mechanism of Action

Crucially, ML-SA1 functions as a true agonist at mammalian TRPML1, meaning it can directly activate the channel in a manner that is independent of the endogenous ligand PI(3,5)P2.[9][10][11] This direct activation triggers the opening of the TRPML1 channel pore, resulting in the rapid efflux of Ca2+ from the lysosome into the cytoplasm.[12][13][14] This induced Ca2+ release is the primary event that initiates a cascade of downstream cellular processes aimed at restoring lysosomal function and enhancing cellular clearance mechanisms.

Caption: Activation of the TRPML1 channel by endogenous PI(3,5)P2 and synthetic ML-SA1.

Cellular Consequences of TRPML1 Activation by ML-SA1

The ML-SA1-induced, TRPML1-mediated release of lysosomal Ca2+ is not an isolated event but rather a trigger for a coordinated cellular response. This Ca2+ signal is instrumental in promoting lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents, effectively clearing accumulated waste from the cell.[3]

Furthermore, this Ca2+ release activates the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[15][16] Upon activation, TFEB translocates to the nucleus, where it drives the expression of genes involved in the production of new lysosomes and autophagic components.[7][16] This leads to an enhanced capacity for cellular clearance, which is often impaired in LSDs.

Caption: General experimental workflow for studying the effects of ML-SA1.

Detailed Experimental Protocols

The following protocols are foundational for research in this area. They are designed to be self-validating by including appropriate controls and quantitative endpoints.

Protocol 1: Assessing TRPML1 Channel Activity using Whole-Lysosome Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flux across the lysosomal membrane, providing unequivocal evidence of channel activation by ML-SA1.

-

Rationale: To directly record ML-SA1-induced currents from the lysosomal membrane.

-

Methodology:

-

Cell Preparation: Culture cells (e.g., HEK293T cells overexpressing TRPML1 or patient fibroblasts) on glass coverslips. To facilitate recording, enlarge lysosomes by treating cells with 1 µM vacuolin-1 for 1-2 hours. [17] 2. Lysosome Isolation: Mechanically rupture a single, vacuolin-treated cell using a patch pipette to release the enlarged lysosomes into the bath solution.

-

Patching: Using a new patch pipette, form a giga-ohm seal with the membrane of an isolated lysosome.

-

Recording: Establish the whole-lysosome configuration. Record currents in response to voltage ramps or steps.

-

ML-SA1 Application: Perfuse the bath with a solution containing ML-SA1 (e.g., 10-20 µM) and record the induced current. [18] 6. Controls: Perform recordings on lysosomes from TRPML1-deficient cells (e.g., MLIV fibroblasts) to confirm the specificity of the recorded current. [14] Protocol 2: Measuring Lysosomal Calcium Release

-

This method utilizes fluorescent indicators to visualize and quantify the release of Ca2+ from lysosomes into the cytosol upon ML-SA1 stimulation.

-

Rationale: To measure the primary downstream effect of TRPML1 channel opening.

-

Methodology:

-

Cell Plating: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Load cells with a fluorescent Ca2+ indicator such as Fura-2 AM (for ratiometric imaging) or a genetically encoded indicator like GCaMP targeted to the cytosol.

-

Baseline Imaging: Acquire baseline fluorescence images before stimulation.

-

Stimulation: Add ML-SA1 (e.g., 10-50 µM) to the imaging buffer. [5] 5. Time-Lapse Imaging: Continuously record fluorescence changes over time to capture the dynamics of the Ca2+ signal.

-

Data Analysis: Quantify the change in fluorescence intensity or ratio over time. To confirm the lysosomal origin of the Ca2+, a subsequent application of a lysosome-permeabilizing agent like GPN can be used to release the remaining lysosomal Ca2+. [5] Protocol 3: Assaying Lysosomal Function

-

This encompasses a suite of assays to evaluate the broader impact of ML-SA1 on lysosomal health and function.

-

Rationale: To determine if ML-SA1-induced TRPML1 activation leads to functional improvements in the lysosomal compartment.

-

Methodology:

-

A. Lysosomal pH Measurement:

-

Treat cells with ML-SA1 for the desired duration.

-

Load cells with a pH-sensitive lysosomal dye (e.g., pHLys Green) and a pH-insensitive lysosomal dye (e.g., LysoPrime Deep Red) for ratiometric analysis. [19] 3. Acquire fluorescence images and calculate the ratio of the pH-sensitive to the pH-insensitive dye to determine lysosomal pH.

-

-

B. Lysosomal Morphology and Trafficking:

-

Treat cells with ML-SA1.

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining using an antibody against a lysosomal membrane protein, such as LAMP1. [20] 4. Image using confocal microscopy and analyze lysosomal size, number, and subcellular distribution.

-

-

C. Autophagy Flux Analysis (LC3 Turnover):

-

Plate cells and treat with ML-SA1 in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

-

Lyse the cells and perform a Western blot using an antibody against LC3.

-

Quantify the protein levels of LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor, with and without ML-SA1 treatment. An increase indicates enhanced autophagic activity. [19][21]

-

-

Animal Model Studies

In vivo studies are essential to assess the therapeutic efficacy and potential side effects of TRPML1 agonists.

-

Rationale: To evaluate the systemic effects of targeting TRPML1 in a living organism modeling an LSD.

-

Methodology:

-

Model: Utilize the Mcoln1-/- mouse model of MLIV. [22][23] 2. Treatment: Administer a brain-penetrant TRPML1 agonist to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Behavioral Testing: Assess motor coordination and balance using tests such as the rotarod assay at various time points. [24] 4. Histopathological Analysis: At the end of the study, collect tissues (especially brain) and perform histological and immunohistochemical analyses to assess markers of neurodegeneration, lysosomal storage, and myelination.

-

Part 5: Conclusion and Future Perspectives

The synthetic agonist ML-SA1 has been instrumental in advancing our understanding of TRPML1 and its central role in lysosomal biology. The foundational research outlined in this guide demonstrates a clear mechanism of action and provides a strong rationale for the therapeutic targeting of TRPML1 in lysosomal storage disorders. By directly activating this channel, ML-SA1 can trigger a cascade of events that enhance cellular clearance and restore lysosomal homeostasis in disease models.

The path forward involves the development of next-generation TRPML1 agonists with optimized pharmacological profiles for clinical use. The methodologies described herein provide a robust framework for the continued investigation of these compounds. The ultimate goal is to translate these promising preclinical findings into novel, effective therapies for patients suffering from Mucolipidosis type IV and other devastating lysosomal storage and neurodegenerative diseases.

References

- Feng X, Xiong J, Lu Y, Xia X, Zhu MX. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6): 446–56.

- Wikipedia. ML-SA1.

- Holemans T, et al. (2015). Regulation of TRPML1 function. Biochemical Society Transactions, 43(3):442-6.

- Somogyi A, et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science.

- Feng X, Xiong J, Lu Y, Xia X, Zhu MX. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed.

- Pryor PR, et al. (2006). Mucolipin-1 is a lysosomal membrane protein required for intracellular lactosylceramide traffic. PMC - NIH.

- Patsnap Synapse.

- Alzheimer's Drug Discovery Found

- Wang W, et al. (2015).

- SciTechDaily. (2012). ML-SA1 Increases Trafficking and Reduces Lysosome Storage.

- Holemans T, et al. (2015). Regulation of TRPML1 function. Biochemical Society Transactions.

- Altarescu G, et al. (2014).

- Boudewyn S, et al. (2009). Neuropathology of the Mcoln1−/− Knockout Mouse Model of Mucolipidosis Type IV. PMC.

- Boudewyn S, et al. (2009). Neuropathology of the Mcoln1(-/-) Knockout Mouse Model of Mucolipidosis Type IV.

- Alcazar A, et al. (2025). The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles. PubMed.

- Smaili S, et al. (2013). Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases. PMC.

- Venkatachalam K, et al. (2015). The Role of TRPMLs in Endolysosomal Trafficking and Function. PMC - PubMed Central.

- Feng X, et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. MD Anderson Cancer Center.

- Somogyi A, et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central.

- Walker MT, Montell C. (2016).

- Thompson EG, et al. (2007). Lysosomal trafficking functions of mucolipin-1 in murine macrophages. PubMed Central.

- de Oliveira M, et al. (2024). (S)

- Walker MT, Montell C. (2016). Suppression of the motor deficit in a mucolipidosis type IV mouse model by bone marrow transplantation. Craig Montell Lab - UC Santa Barbara.

- Arkuda Therapeutics. (2025).

- Dojindo Molecular Technologies. Lysosome Function Analysis - Selection Guide.

- Ruas M, et al. (2015). Methods for monitoring lysosomal morphology. PubMed.

- Li X, et al. (2017). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. American Physiological Society Journal.

- Li F, et al. (2013). Activating Mutations of the TRPML1 Channel Revealed by Proline-scanning Mutagenesis. The Journal of Biological Chemistry.

- Raben N, Shea L. (2012). Monitoring Autophagy in Lysosomal Storage Disorders. PMC - PubMed Central.

- Peng X, et al. (2024).

Sources

- 1. Regulation of TRPML1 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. The Role of TRPMLs in Endolysosomal Trafficking and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal trafficking functions of mucolipin-1 in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ML-SA1 - Wikipedia [en.wikipedia.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. ML-SA1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activating Mutations of the TRPML1 Channel Revealed by Proline-scanning Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Lysosome Function Analysis - Selection Guide for Detection and Imaging Reagent / Probe / Kit DOJINDO LABORATORIES [dojindo.com]

- 20. Methods for monitoring lysosomal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuropathology of the Mcoln1−/− Knockout Mouse Model of Mucolipidosis Type IV - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuropathology of the Mcoln1(-/-) knockout mouse model of mucolipidosis type IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

ML-SA1 as a Modulator of Lysosomal Function in Alzheimer's Disease Models: A Technical Guide for Preclinical Research

Foreword